molecular formula C10H11NO2S B3316741 3,4-Dihydronaphthalene-2-sulfonamide CAS No. 954565-99-2

3,4-Dihydronaphthalene-2-sulfonamide

Cat. No.: B3316741
CAS No.: 954565-99-2
M. Wt: 209.27 g/mol
InChI Key: HNARYJMYPMJFET-UHFFFAOYSA-N
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Description

3,4-Dihydronaphthalene-2-sulfonamide is a chemical compound with the molecular formula C10H11NO2S and a molecular weight of 209.27 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydronaphthalene-2-sulfonamide typically involves the dearomatization of naphthalene derivatives by nucleophilic addition of certain organometallic reagents . One of the most useful and convenient methods is the nucleophilic addition method, although it has limitations in its application to a wide range of substrates . Additionally, the metal-ammonia reduction of naphthalene and its derivatives has been extensively investigated .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydronaphthalene-2-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into different hydrogenated forms.

    Substitution: The sulfonamide group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents for nucleophilic addition, metal catalysts for reduction, and oxidizing agents for oxidation . Reaction conditions vary depending on the desired product and include temperature control, solvent selection, and the use of specific catalysts .

Major Products Formed

Major products formed from these reactions include sulfonic acid derivatives, hydrogenated naphthalene compounds, and substituted sulfonamides .

Scientific Research Applications

3,4-Dihydronaphthalene-2-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and antimicrobial agents.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3,4-Dihydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,4-Dihydronaphthalene-2-sulfonamide include other sulfonamide derivatives such as sulfanilamide and sulfathiazole . These compounds share the sulfonamide functional group and exhibit similar antibacterial properties .

Uniqueness

This compound is unique due to its dihydronaphthalene core, which imparts distinct chemical and physical properties compared to other sulfonamides. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

3,4-dihydronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,7H,5-6H2,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNARYJMYPMJFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=CC=C21)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydronaphthalene-2-sulfonamide
Reactant of Route 2
3,4-Dihydronaphthalene-2-sulfonamide
Reactant of Route 3
3,4-Dihydronaphthalene-2-sulfonamide
Reactant of Route 4
3,4-Dihydronaphthalene-2-sulfonamide
Reactant of Route 5
3,4-Dihydronaphthalene-2-sulfonamide
Reactant of Route 6
3,4-Dihydronaphthalene-2-sulfonamide

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